molecular formula C10H11F2NO B1419587 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline CAS No. 1209300-05-9

7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1419587
CAS No.: 1209300-05-9
M. Wt: 199.2 g/mol
InChI Key: CWOOHDQSXLJQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a difluoromethoxy group attached to the seventh position of the tetrahydroisoquinoline ring. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline typically involves the introduction of the difluoromethoxy group into the isoquinoline framework. One common method is the reaction of 1,2,3,4-tetrahydroisoquinoline with difluoromethylating agents under specific conditions. For instance, difluoromethylation can be achieved using difluoromethyl ethers in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which can have significant biological and chemical properties .

Scientific Research Applications

Pharmacological Properties

  • Neuromuscular Disorders
    • The compound has been identified as a potential therapeutic agent for treating neuromuscular disorders. It acts by modulating the contractility of skeletal muscle through interactions with the troponin complex, which is crucial for muscle contraction. This modulation can benefit conditions characterized by muscle weakness and atrophy, such as amyotrophic lateral sclerosis (ALS) and muscular dystrophies .
  • Cardiovascular Applications
    • Research has shown that derivatives of tetrahydroisoquinoline can exhibit positive inotropic effects, enhancing cardiac contractility. For instance, a conjugate of 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline demonstrated significant vasorelaxant activity in experimental models. These effects suggest its potential use in treating heart failure by improving heart function and reducing vascular resistance .
  • Cancer Treatment
    • Compounds in the tetrahydroisoquinoline family have been explored for their anti-cancer properties. Specifically, derivatives have been investigated as selective estrogen receptor degraders (SERDs), which can effectively treat estrogen receptor-positive breast cancers resistant to conventional therapies. The ability to target estrogen pathways may provide new avenues for treating various hormone-dependent cancers .

Synthetic Pathways and Derivative Development

Synthesis Techniques

  • The synthesis of this compound can be achieved through several methods including:
    • Cyclization reactions involving appropriate precursors.
    • Functionalization of existing tetrahydroisoquinoline compounds to introduce the difluoromethoxy group, enhancing bioactivity and lipophilicity.

Case Studies and Experimental Findings

Study Objective Findings
Investigate neuromuscular modulationDemonstrated efficacy in modulating skeletal muscle contractility.
Evaluate cardiovascular effectsShowed significant positive inotropic and vasorelaxant effects in rat models.
Assess anti-cancer propertiesIdentified as a potent SERD with potential for treating resistant breast cancer.

Potential Mechanisms of Action

  • The difluoromethoxy group may enhance the compound's interaction with biological targets by mimicking hydroxyl groups while improving solubility and permeability. This modification could lead to increased efficacy in therapeutic applications compared to other tetrahydroisoquinoline derivatives.

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound may act on various receptors and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the difluoromethoxy group in 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs .

Biological Activity

7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline class, which is known for its diverse biological activities. The unique difluoromethoxy substitution enhances its pharmacological profile, potentially influencing its interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound consists of a fused benzene and piperidine ring with a difluoromethoxy group at the seventh position. This modification may improve lipophilicity and bioavailability compared to other tetrahydroisoquinoline derivatives.

Property Details
Molecular FormulaC₉H₈F₂N₁O₁
Molecular Weight185.16 g/mol
Functional GroupsTetrahydroisoquinoline core, difluoromethoxy group

Biological Activity

The biological activity of this compound has been explored in various studies:

Neuropharmacological Effects

Research indicates that compounds with a tetrahydroisoquinoline structure exhibit significant activity in the central nervous system (CNS). Specifically, this compound may act as a D1 receptor positive allosteric modulator , which has implications for treating disorders such as schizophrenia and Parkinson's disease .

  • Case Study : In a study involving D1 receptor modulation, it was found that analogs of tetrahydroisoquinoline could improve cognitive function and reduce negative symptoms associated with schizophrenia .

Anticancer Activity

Tetrahydroisoquinoline derivatives have also shown promise in anticancer applications. The difluoromethoxy substitution may enhance the compound's ability to interact with cancer cell pathways.

  • Research Findings : A series of tetrahydroisoquinoline derivatives were tested for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 nM, suggesting potent anticancer properties .

The mechanism by which this compound exerts its biological effects can be attributed to its interaction with specific receptors and enzymes:

  • Dopamine Receptor Interaction : The compound's ability to modulate D1 receptors suggests it may influence dopamine signaling pathways critical for motor function and cognitive processes .
  • Inhibition of Phosphodiesterase (PDE) Enzymes : Some studies have indicated that related compounds can inhibit PDE4 enzymes, leading to reduced inflammation and improved pulmonary function .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity due to the difluoromethoxy group. This property may enhance absorption and distribution in biological systems.

  • Absorption : Enhanced solubility may lead to better oral bioavailability.
  • Metabolism : Further studies are required to understand the metabolic pathways and potential toxicity profiles.

Properties

IUPAC Name

7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-10(12)14-9-2-1-7-3-4-13-6-8(7)5-9/h1-2,5,10,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOOHDQSXLJQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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